molecular formula C18H16N4O4S3 B2750065 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865160-79-8

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2750065
CAS RN: 865160-79-8
M. Wt: 448.53
InChI Key: GDQHCSBTYLISSE-UZYVYHOESA-N
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Description

Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzo[d]thiazole moiety. They are known for their wide range of biological activities, including antibacterial and cytotoxic activities .


Synthesis Analysis

Benzo[d]thiazole derivatives can be synthesized through various methods. For instance, one method involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can vary greatly depending on the substituents attached to the benzo[d]thiazole moiety. The core structure consists of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in 1,3-dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can vary greatly depending on their structure and the functional groups they contain. Some general properties include good stability and significant fluorescence .

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary depending on their biological activity. For instance, some derivatives have been found to exhibit cytotoxic activity against cancer cell lines .

Future Directions

Research into benzo[d]thiazole derivatives is ongoing, with many potential applications in fields such as medicinal chemistry and material science. Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential applications .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S3/c1-26-7-6-22-14-5-3-12(29(19,24)25)9-16(14)28-18(22)21-17(23)11-2-4-13-15(8-11)27-10-20-13/h2-5,8-10H,6-7H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQHCSBTYLISSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

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